
methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
In this case, the carboxylic acid precursor is 3-bromo-4,4-dimethoxybut-2-enoic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of 3-hydroxy-4,4-dimethoxybut-2-enoate.
Reduction: Formation of 3-bromo-4,4-dimethoxybut-2-enol.
Oxidation: Formation of 3-bromo-4,4-dimethoxybut-2-enoic acid.
Applications De Recherche Scientifique
Methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Mécanisme D'action
The mechanism of action of methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The bromine atom can also participate in substitution reactions, altering the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (E)-3-chloro-4,4-dimethoxybut-2-enoate
- Methyl (E)-3-iodo-4,4-dimethoxybut-2-enoate
- Methyl (E)-3-fluoro-4,4-dimethoxybut-2-enoate
Uniqueness
Methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H11BrO4 |
|---|---|
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate |
InChI |
InChI=1S/C7H11BrO4/c1-10-6(9)4-5(8)7(11-2)12-3/h4,7H,1-3H3/b5-4+ |
Clé InChI |
MTURZEIBVGKKQT-SNAWJCMRSA-N |
SMILES isomérique |
COC(/C(=C\C(=O)OC)/Br)OC |
SMILES canonique |
COC(C(=CC(=O)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13455625.png)
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13455628.png)
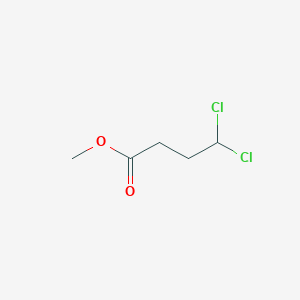
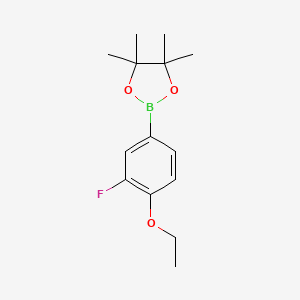

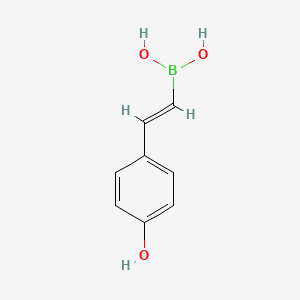


![Tert-butyl 4-(azidomethyl)-1-(methylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13455672.png)
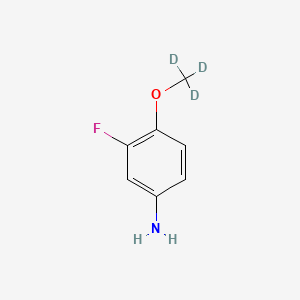
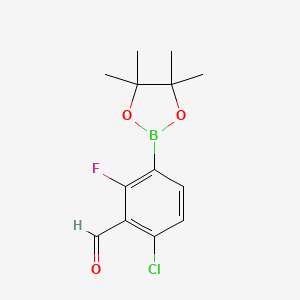

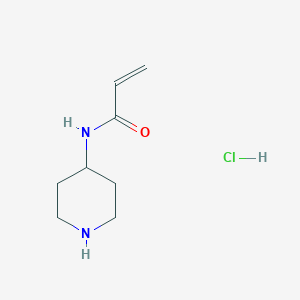
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B13455688.png)
